[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide
Brand Name: Vulcanchem
CAS No.: 152382-23-5
VCID: VC21121836
InChI: InChI=1S/C10H6ClF3N2S2/c1-17-9(16-5-15)18-8-3-2-6(11)4-7(8)10(12,13)14/h2-4H,1H3
SMILES: CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F
Molecular Formula: C10H6ClF3N2S2
Molecular Weight: 310.7 g/mol

[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide

CAS No.: 152382-23-5

Cat. No.: VC21121836

Molecular Formula: C10H6ClF3N2S2

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide - 152382-23-5

Specification

CAS No. 152382-23-5
Molecular Formula C10H6ClF3N2S2
Molecular Weight 310.7 g/mol
IUPAC Name [[4-chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide
Standard InChI InChI=1S/C10H6ClF3N2S2/c1-17-9(16-5-15)18-8-3-2-6(11)4-7(8)10(12,13)14/h2-4H,1H3
Standard InChI Key FHFOFCDAKRMXLO-UHFFFAOYSA-N
SMILES CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F
Canonical SMILES CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

The molecular structure of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide features a 4-chloro-2-(trifluoromethyl)phenyl group connected to a methylsulfanylmethylidene cyanamide moiety via a sulfanyl linkage. This arrangement creates a molecule with distinct regions of varying electronic character. The phenyl ring, bearing electron-withdrawing substituents, likely exhibits reduced electron density, while the cyanamide group introduces potential sites for hydrogen bonding and nucleophilic interactions.

The compound is identified through several standard chemical identifiers, as presented in Table 1:

PropertyValue
IUPAC Name[[4-chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide
CAS Number152382-23-5
Molecular FormulaC10H6ClF3N2S2
Molecular Weight310.7 g/mol
Standard InChIInChI=1S/C10H6ClF3N2S2/c1-17-9(16-5-15)18-8-3-2-6(11)4-7(8)10(12,13)14/h2-4H,1H3
Standard InChIKeyFHFOFCDAKRMXLO-UHFFFAOYSA-N
SMILESCSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F
PubChem Compound ID2761260

Synthesis Methods

Reaction Conditions and Considerations

Based on synthetic procedures for related compounds, several factors should be considered in the synthesis of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide:

  • Solvent selection: Polar aprotic solvents such as DMF or DMSO might facilitate nucleophilic substitution reactions involving the thiophenol derivative .

  • Temperature control: Reactions likely require heating to overcome activation barriers, with temperatures potentially in the range of 100-130°C .

  • Reaction monitoring: HPLC or other analytical techniques would be essential to track reaction progress and identify potential side products .

  • Purification methods: Procedures might involve solvent extraction using dichloroethane (DCE), followed by pH adjustment and phase separation, as demonstrated in the synthesis of related compounds .

  • Catalyst considerations: Transition metal catalysts might facilitate certain coupling reactions, particularly those involving the formation of carbon-sulfur bonds.

Table 2 outlines potential reaction conditions for the synthesis of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide based on analogous synthetic procedures:

ParameterPotential Conditions
SolventN,N-dimethylformamide (DMF)
Temperature120-130°C
Reaction Time6-8 hours
CatalystsMetal catalysts (e.g., copper or palladium compounds)
Monitoring MethodHPLC
PurificationSolvent extraction, column chromatography
Expected Yield70-90% (based on related compounds)

Biological Activity and Applications

Research Applications

Based on its structural features, [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide may find applications in several research areas:

  • Medicinal Chemistry: The compound could serve as a scaffold for the development of bioactive molecules, particularly those targeting lipophilic binding sites in proteins.

  • Chemical Probe Development: Its unique structural features might enable its use as a chemical probe for studying protein-ligand interactions or specific biochemical pathways.

  • Synthetic Intermediate: The compound might function as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

  • Structure-Activity Relationship Studies: Researchers might employ this compound and structural analogues to investigate the impact of specific functional groups on biological activity or physicochemical properties.

Comparison with Related Compounds

Table 3 compares [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide with structurally related compounds to highlight similarities and differences:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Applications
[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamideC10H6ClF3N2S2310.7 g/molReference compoundResearch compound; synthetic intermediate
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamideC17H16ClF3N4OS416.85 g/molContains pyrrolidinyl-pyrimidine group; different chloro-trifluoromethyl patternPotential pharmaceutical applications
4-CHLORO-2-(TRIFLUOROMETHYL)PHENYLACETONITRILEC9H5ClF3N219.59 g/molLacks sulfanyl and methylsulfanylmethylidene groups; contains acetonitrile instead of cyanamideSynthetic intermediate

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide and monitoring its synthesis. The compound's retention behavior would be influenced by its relatively non-polar aromatic system and the presence of polar functional groups, potentially requiring optimization of mobile phase composition to achieve adequate separation from structurally similar compounds or synthetic intermediates.

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